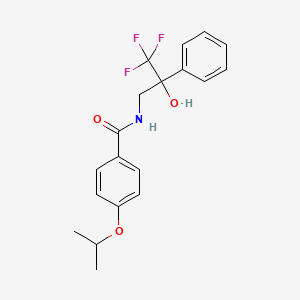

![molecular formula C20H21NO4 B2853926 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid CAS No. 1502496-59-4](/img/structure/B2853926.png)

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

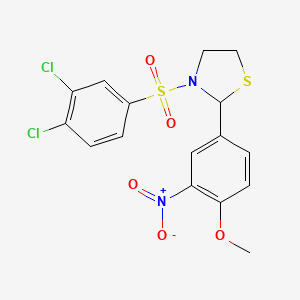

This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis . The Fmoc group serves as a protective group for amines during peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid . The Fmoc group can be introduced using fluorenylmethyloxycarbonyl chloride .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a methyloxycarbonyl group, which is further attached to an amino acid moiety . The molecular weight of this compound is approximately 339.39 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 339.39 and its IUPAC name is 4- [ [ (9H-fluoren-9-ylmethoxy)carbonyl] (methyl)amino]butanoic acid .科学的研究の応用

Peptide Synthesis

This compound is a derivative of the Fmoc (Fluoren-9-ylmethoxy carbonyl) group, which is widely used in the synthesis of peptides . The Fmoc group serves as a protective group for amino acids in peptide synthesis. It is stable under basic conditions and can be removed under mildly acidic conditions, which makes it suitable for stepwise construction of peptides .

Protein Synthesis

In addition to peptide synthesis, Fmoc-based compounds are also used in protein synthesis . The Fmoc group protects the amino acids during the synthesis process, allowing for the precise assembly of proteins.

Drug Development

Fmoc-based compounds are often used in the development of new drugs . The ability to precisely control the structure of peptides and proteins makes this compound valuable in the design and synthesis of new therapeutic agents.

Biochemical Research

This compound can be used in biochemical research, particularly in studies involving proteins and peptides . Its properties make it useful in a variety of experimental setups.

Chemical Biology

In the field of chemical biology, this compound can be used to study the function of proteins and peptides . By incorporating it into larger molecules, researchers can investigate the roles these biomolecules play in various biological processes.

Material Science

Fmoc-based compounds have found applications in the field of material science. They can be used to create self-assembled monolayers, which are structures that have potential uses in nanotechnology.

Safety and Hazards

作用機序

Target of Action

It is known that the compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids, which are commonly used in peptide synthesis .

Mode of Action

The compound interacts with its targets through the Fmoc group, which serves as a protective group for the amino acid during peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s removal allows the amino acid to form peptide bonds with other amino acids, leading to the formation of peptides . The exact downstream effects would depend on the specific peptides being synthesized.

Pharmacokinetics

Fmoc amino acids are typically stable and have a long shelf-life .

Result of Action

The primary result of the compound’s action is the synthesis of peptides. By acting as a protective group for the amino acid, the Fmoc group allows the controlled formation of peptide bonds, leading to the synthesis of specific peptides .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The Fmoc group is stable under basic conditions but can be removed under acidic conditions . This property allows the controlled synthesis of peptides. Other environmental factors that could influence the compound’s action include temperature and the presence of other reactants or catalysts.

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQMOICNHNBVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)

![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2853858.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)

![3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853863.png)